7-Methyl-3-(piperazin-1-ylmethyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-3-(piperazin-1-ylmethyl)-1H-indole is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a piperazine moiety attached to the indole ring, which can influence its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3-(piperazin-1-ylmethyl)-1H-indole typically involves the reaction of 7-methylindole with piperazine in the presence of a suitable catalyst. One common method involves the use of a condensation reaction where the indole nitrogen reacts with the piperazine to form the desired product. The reaction conditions often include heating the reactants in a solvent such as ethanol or methanol, and the use of a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound by flowing the reactants through a reactor where they react under controlled conditions. This approach can improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-3-(piperazin-1-ylmethyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new alkyl or aryl groups attached to the piperazine moiety.
Scientific Research Applications
7-Methyl-3-(piperazin-1-ylmethyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Methyl-3-(piperazin-1-ylmethyl)-1H-indole involves its interaction with specific molecular targets in the body. The piperazine moiety can interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Methylindole: Lacks the piperazine moiety and has different pharmacological properties.
3-(Piperazin-1-ylmethyl)-1H-indole: Similar structure but without the methyl group at the 7-position.
Uniqueness
7-Methyl-3-(piperazin-1-ylmethyl)-1H-indole is unique due to the presence of both the methyl group at the 7-position and the piperazine moiety. This combination can influence its pharmacokinetics and pharmacodynamics, making it a compound of interest for further research and development.
Biological Activity
7-Methyl-3-(piperazin-1-ylmethyl)-1H-indole is an indole derivative that has garnered significant attention in medicinal chemistry due to its diverse biological activities. The compound features a unique structure with a methyl group at the 7-position of the indole ring and a piperazinylmethyl group at the 3-position, which enhances its pharmacological profile. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Antiviral Activity
Indole derivatives, including this compound, have demonstrated antiviral properties . Studies indicate that modifications to the indole structure can influence binding affinities to viral targets, potentially inhibiting viral replication. The compound's ability to interact with various receptors enhances its effectiveness against viral pathogens.
Anti-inflammatory Effects
The compound exhibits anti-inflammatory activity , which is crucial for treating conditions characterized by excessive inflammation. Indole derivatives are known to modulate inflammatory pathways, making them potential candidates for developing anti-inflammatory agents.
Antitumor Activity
Research has highlighted the antitumor properties of this compound. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and inhibiting cell cycle progression .
The biological activity of this compound can be attributed to its interaction with neurotransmitter receptors, particularly dopamine receptors (D2 and D3). This interaction is essential for its potential use in treating psychiatric disorders. Molecular docking studies suggest that the piperazine moiety significantly influences binding affinities and conformations within receptor sites .
Comparative Analysis of Similar Compounds
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
5-Hydroxyindole | Hydroxyl group at 5-position | Antidepressant effects |
2-(Piperazin-1-yl)indole | Piperazine directly attached to indole | Antipsychotic properties |
4-(Piperidin-1-yl)indole | Piperidine instead of piperazine | Neuroprotective effects |
Indomethacin | Indole derivative with anti-inflammatory action | Non-steroidal anti-inflammatory drug |
The unique combination of structural features in this compound distinguishes it from other similar compounds, potentially enhancing its pharmacological profile.
Study on Anticancer Activity
A study evaluated the anticancer activity of various indole derivatives, including this compound, against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated significant cytotoxic effects with IC50 values indicating potent activity against these cell lines .
Neurotransmitter Interaction Studies
Research focusing on the interaction between this compound and dopamine receptors revealed that this compound could serve as a lead for developing new treatments for psychiatric disorders. Binding affinity studies demonstrated that structural modifications could enhance receptor selectivity and efficacy .
Properties
Molecular Formula |
C14H19N3 |
---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
7-methyl-3-(piperazin-1-ylmethyl)-1H-indole |
InChI |
InChI=1S/C14H19N3/c1-11-3-2-4-13-12(9-16-14(11)13)10-17-7-5-15-6-8-17/h2-4,9,15-16H,5-8,10H2,1H3 |
InChI Key |
IRSMGGRLTNIYLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)CN3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.